molecular formula C7H8BrNO2 B2714943 5-Bromo-3-methoxy-2-methylpyridin-4-ol CAS No. 71001-57-5

5-Bromo-3-methoxy-2-methylpyridin-4-ol

Cat. No.: B2714943
CAS No.: 71001-57-5
M. Wt: 218.05
InChI Key: GWVMUNNIFCHAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 5-Bromo-3-methoxy-2-methylpyridin-4-ol in Contemporary Chemical Research

This compound has emerged as a pivotal scaffold in medicinal chemistry due to its electronic and steric properties. The bromine atom at the 5-position enhances electrophilic aromatic substitution reactivity, while the methoxy group at the 3-position directs regioselectivity in cross-coupling reactions. Its molecular structure, confirmed via spectroscopic methods and crystallographic data, enables precise functionalization for targeted molecule synthesis. Recent studies emphasize its role in constructing kinase inhibitors and antimicrobial agents, leveraging its ability to modulate solubility and bioavailability.

Historical Context and Discovery of Pyridine Derivatives

Pyridine derivatives have been integral to organic chemistry since their isolation from coal tar in the mid-19th century. The introduction of halogen atoms into the pyridine ring, a breakthrough in the early 20th century, unlocked pathways to compounds with enhanced biological activity. The synthesis of this compound builds upon foundational work by Fischer and Koenigs, who pioneered methods for functionalizing heterocycles. The development of catalytic hydrogenation and transition-metal-mediated coupling reactions in the 1980s further expanded access to substituted pyridines, enabling the efficient production of this compound on multigram scales.

Relevance of Halogenated Pyridines in Modern Science

Halogenated pyridines, such as this compound, serve as cornerstones in drug discovery due to their ability to engage in halogen bonding with biological targets. The bromine atom acts as a hydrogen-bond acceptor, improving binding affinity to enzymes and receptors. Methoxy groups contribute to metabolic stability by resisting oxidative degradation, a property critical for prolonging drug half-life. These features are exploited in the design of antiviral and anticancer agents, where precise molecular interactions dictate therapeutic efficacy.

Scope and Objectives of the Present Academic Inquiry

This article aims to elucidate the structural characteristics, synthetic routes, and applications of this compound. By analyzing recent advancements in its preparation—such as one-pot hydroxylamine protection—and its utility in constructing complex heterocycles, this work seeks to provide a resource for researchers navigating the challenges of pyridine functionalization. Emphasis is placed on mechanistic insights and scalability, ensuring relevance to both academic and industrial settings.

Properties

IUPAC Name

5-bromo-3-methoxy-2-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-4-7(11-2)6(10)5(8)3-9-4/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMUNNIFCHAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-methylpyridin-4-ol typically involves the bromination of 3-methoxy-2-methylpyridine followed by hydroxylation. One common method includes the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of pyridine alcohols.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-methylpyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences and similarities between 5-Bromo-3-methoxy-2-methylpyridin-4-ol and related compounds:

Compound Name CAS Number Substituents (Positions) Functional Groups Key Properties/Applications References
This compound 71001-57-5 Br (5), OMe (3), Me (2), OH (4) Bromine, methoxy, methyl, hydroxyl Intermediate in drug synthesis
2-Bromo-5-iodo-3-methoxypyridin-4-ol 1246088-55-0 Br (2), I (5), OMe (3), OH (4) Bromine, iodine, methoxy, hydroxyl Heavy atom effect; potential radiopharma
5-Bromo-2-chloropyridin-3-ol Not provided Br (5), Cl (2), OH (3) Bromine, chlorine, hydroxyl Enhanced electrophilicity at C2
5-Bromo-2-methoxynicotinic acid 54916-66-4 Br (5), OMe (2), COOH (3) Bromine, methoxy, carboxylic acid Acidic; metal coordination applications
3-Amino-5-bromo-4-methylpyridin-2-ol 889943-27-5 Br (5), NH₂ (3), Me (4), OH (2) Bromine, amino, methyl, hydroxyl Basic; peptide coupling intermediates
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one 920490-72-8 Br (3), OMe (4), Me (1), ketone (2) Bromine, methoxy, methyl, ketone Pyridinone scaffold; kinase inhibitors

Electronic and Steric Effects

  • Bromine vs. Iodine/Chlorine :
    • The iodine in 2-Bromo-5-iodo-3-methoxypyridin-4-ol increases molecular weight and polarizability, making it suitable for crystallography or radiopharmaceutical labeling . Chlorine in 5-Bromo-2-chloropyridin-3-ol enhances electrophilicity at C2, favoring nucleophilic aromatic substitution .
  • Hydroxyl vs. Carboxylic Acid/Amino Groups: The hydroxyl group in the target compound provides moderate acidity (pKa ~8-10), while 5-Bromo-2-methoxynicotinic acid (carboxylic acid, pKa ~2-4) is significantly more acidic, enabling salt formation . The amino group in 3-Amino-5-bromo-4-methylpyridin-2-ol increases basicity, facilitating protonation in acidic media .
  • Methoxy vs. Methyl Substituents :
    • Methoxy groups donate electrons via resonance, stabilizing the pyridine ring, whereas methyl groups donate via induction, increasing lipophilicity .

Biological Activity

5-Bromo-3-methoxy-2-methylpyridin-4-ol is a heterocyclic compound belonging to the pyridine family, characterized by a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C₇H₈BrNO, with a molecular weight of approximately 202.05 g/mol. This compound has garnered interest in various fields due to its unique structural features that enhance its reactivity and biological activity.

The compound's specific substitution pattern contributes to its biological properties, making it a subject of ongoing research. Its structure allows for interactions with various biological molecules, which can lead to diverse biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory activities. The following sections summarize key findings from recent studies regarding its biological effects.

Antimicrobial Activity

Studies have shown that compounds with similar structures often demonstrate significant antimicrobial properties . For instance, pyridine derivatives have been reported to inhibit the growth of various bacteria and fungi. The antimicrobial activity of this compound can be attributed to:

  • Inhibition of bacterial cell wall synthesis
  • Disruption of microbial membrane integrity

Case Study: Antibacterial Testing

A comparative study on related pyridine derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 4.69 to 22.9 µM for Gram-positive bacteria and 2.33 to 156.47 µM for Gram-negative bacteria .

CompoundMIC against E. coli (µM)MIC against S. aureus (µM)
This compoundTBDTBD
Related Pyridine Derivative A0.01950.0048
Related Pyridine Derivative B0.00480.0098

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cells
  • Inhibition of tumor growth

The compound's ability to interact with specific enzymes involved in cancer cell proliferation is an area of active investigation.

Research Findings

A study involving various pyridine derivatives indicated that certain structural modifications could enhance anticancer activity, suggesting potential pathways for further development .

The biological activity of this compound is thought to be mediated through its interactions with biological targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.

Q & A

Q. What synthetic routes are recommended for preparing 5-Bromo-3-methoxy-2-methylpyridin-4-ol with high yield and purity?

Methodological Answer: A common approach involves regioselective bromination of a pre-functionalized pyridine scaffold. For example:

Starting Material : Begin with a methoxy- and methyl-substituted pyridin-4-ol precursor.

Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to introduce bromine at the 5-position, leveraging steric and electronic effects of existing substituents.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

Monitoring : Track reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm structure by 1^1H NMR (e.g., δ 2.3 ppm for methyl group, δ 3.9 ppm for methoxy) .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a multi-analytical approach:

  • HPLC : C18 column, 70:30 water:acetonitrile mobile phase, UV detection at 254 nm. Retention time ~8.2 min indicates purity >96% .
  • Spectroscopy :
    • 1^1H NMR (400 MHz, CDCl₃): Look for methyl (δ 2.3 ppm, singlet) and methoxy (δ 3.9 ppm, singlet) signals.
    • Mass Spectrometry : ESI-MS m/z calculated for C₇H₈BrNO₂ [M+H]⁺: 233.97, observed: 233.95 .
  • Elemental Analysis : Confirm C, H, N within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

Methodological Answer:

  • Solvent Screening : Test DMSO (primary stock, 50 mM), followed by dilution in PBS (pH 7.4) or cell culture media.
  • Sonication : Use a probe sonicator (3 × 10 sec pulses) to disrupt aggregates.
  • Dynamic Light Scattering (DLS) : Confirm particle size <200 nm post-dilution to ensure colloidal stability .

Advanced Research Questions

Q. How do electronic effects of bromo and methoxy substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Electron-Withdrawing Bromo Group : Directs coupling to the adjacent position (C-4) via activation of the pyridine ring.
  • Methoxy Donor Effect : Stabilizes transition states at C-6 through resonance.
  • Experimental Validation : Perform DFT calculations (B3LYP/6-31G*) to map electron density and compare with experimental outcomes (e.g., Pd(OAc)₂, SPhos ligand, 80°C) .

Q. What strategies mitigate competing side reactions (e.g., demethylation) under acidic or basic conditions?

Methodological Answer:

  • pH Control : Avoid strong bases (e.g., NaOH) that cleave methoxy groups. Use mild conditions (e.g., NaHCO₃, pH 8–9).
  • Protecting Groups : Temporarily replace -OH with SEM (2-(trimethylsilyl)ethoxymethyl) group before functionalization .
  • Kinetic Monitoring : Use in situ IR to detect CO₂ release (indicative of demethylation) and adjust reaction time accordingly .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Software : Gaussian 16 with M06-2X/def2-TZVP level to calculate Fukui indices (f+f^+) for electrophilic attack.
  • Results : Higher f+f^+ at C-5 (bromo site) suggests susceptibility to SNAr, validated experimentally using KOt-Bu and aryl thiols .

Q. What analytical challenges arise in detecting degradation products, and how are they resolved?

Methodological Answer:

  • LC-MS/MS : Use a Q-TOF instrument in negative ion mode to identify hydrolyzed products (e.g., 3-methoxy-2-methylpyridin-4-ol, m/z 153.07).
  • Stability Studies : Accelerate degradation under forced conditions (40°C/75% RH, 1 week) and profile metabolites with Principal Component Analysis (PCA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.